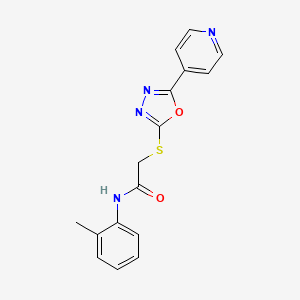
2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a pyridin-4-yl group, an oxadiazol-2-yl group, a thio group, and an o-tolyl group attached to an acetamide group. The exact arrangement of these groups in the molecule would determine its three-dimensional structure and potentially its properties and reactivity.Wissenschaftliche Forschungsanwendungen
Advanced Electronics
This compound has been synthesized to be both transparent and colorless while absorbing near-infrared light. This property makes it suitable for applications in advanced electronics, particularly in the design of new organic semiconducting materials for high-tech applications such as solar cells and transistors .
Photodetectors
The compound’s ability to absorb near-infrared light but not visible light makes it a potential candidate for use in photodetectors. Photodetectors that can absorb near-infrared light have a wide range of applications, including in telecommunications, medical diagnostics, and environmental sensing .
Chemotherapy
The compound’s unique light-absorbing properties could potentially be used in chemotherapy. Molecules that can absorb near-infrared light but not visible light are being explored for their potential use in photodynamic therapy, a type of cancer treatment .
Anti-Fibrosis Activity
Research has shown that pyrimidine derivatives, which this compound is a part of, have anti-fibrotic activities. This suggests that the compound could potentially be used in the treatment of fibrotic diseases .
Energy Catalysis
The compound’s structure and properties could potentially be used in the field of energy catalysis. The combination of light or neutron sources from large scientific facilities and advanced analytical technologies can be achieved for materials structure information, dynamics study of chemical reactions .
Biological Science
The compound could potentially be used in the field of biological science, particularly in the nanoscience fields of energy catalysis and biological science .
Disease Detection
The compound could potentially be used to identify molecules that are indicative of specific diseases. This could be particularly useful for diagnostic tests in cases where resources or trained personnel are limited, providing a cheaper, simpler option .
High-Throughput Screening
The compound could potentially be used in high-throughput screening to detect enzyme inhibitors. This could be particularly useful in drug discovery and development .
Wirkmechanismus
While the exact mechanism of action of this compound is not specified, compounds with similar structures have been found to inhibit quorum sensing in bacteria . Quorum sensing is a process that allows bacteria to communicate and coordinate behaviors such as biofilm formation and pathogenesis . Inhibitors of this process can potentially prevent these behaviors without being antibiotic, making them interesting targets for drug development .
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-4-2-3-5-13(11)18-14(21)10-23-16-20-19-15(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVLWIOLCPCADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2712356.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfonylacetamide](/img/structure/B2712358.png)
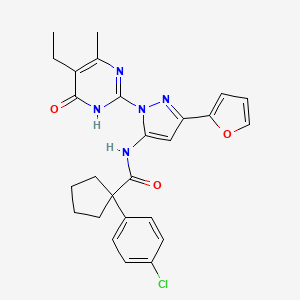
![[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B2712361.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide](/img/structure/B2712363.png)
![(S)-2-(1-(((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)methyl)cyclohexyl)acetic acid](/img/structure/B2712364.png)
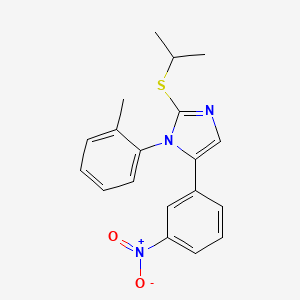
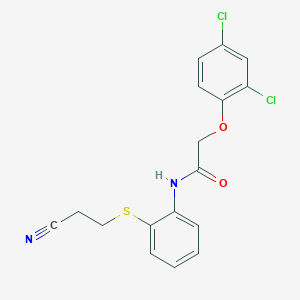
![4-tert-butyl-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2712371.png)
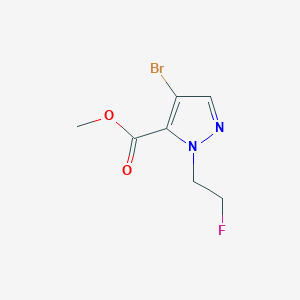
![3-allyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2712373.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2712376.png)
![[4-(1,3-Dioxolan-2-yl)phenyl]methanamine](/img/structure/B2712377.png)